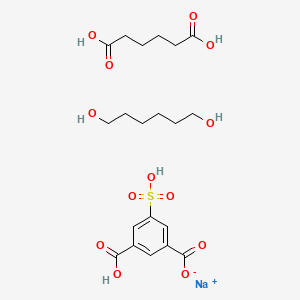
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, 5-sulfo-, sodium salt (1:1), polymer with hexanedioic acid and 1,6-hexanediol is a complex polymeric compound. It is known for its unique chemical structure, which includes a sulfonated aromatic ring and aliphatic components. This compound is used in various industrial applications due to its stability and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, 5-sulfo-, sodium salt (1:1), polymer with hexanedioic acid and 1,6-hexanediol typically involves a polycondensation reaction. The process begins with the preparation of the monomers: 1,3-benzenedicarboxylic acid, 5-sulfo-, sodium salt, hexanedioic acid, and 1,6-hexanediol. These monomers are then subjected to a polycondensation reaction under controlled conditions, usually in the presence of a catalyst such as antimony trioxide or titanium butoxide. The reaction is carried out at elevated temperatures (around 200-250°C) and under reduced pressure to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are continuously fed into the system. The reaction conditions are carefully monitored to ensure consistent product quality. The polymer is then extruded, cooled, and pelletized for further processing or use in various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-sulfo-, sodium salt (1:1), polymer with hexanedioic acid and 1,6-hexanediol undergoes several types of chemical reactions, including:
Esterification: The polymer can react with alcohols to form esters.
Hydrolysis: In the presence of water and an acid or base catalyst, the polymer can undergo hydrolysis to break down into its monomeric components.
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions
Common Reagents and Conditions
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Major Products Formed
Esterification: Esters of the polymer.
Hydrolysis: Monomers such as 1,3-benzenedicarboxylic acid, 5-sulfo-, sodium salt, hexanedioic acid, and 1,6-hexanediol.
Oxidation: Oxidized derivatives of the polymer.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-sulfo-, sodium salt (1:1), polymer with hexanedioic acid and 1,6-hexanediol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical applications such as drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives due to its stability and functional properties
Mechanism of Action
The mechanism of action of this polymer involves its ability to form stable, high-molecular-weight structures through polycondensation reactions. The sulfonic acid groups provide ionic character, which can interact with various substrates, enhancing the polymer’s functionality. The aliphatic components contribute to the flexibility and mechanical strength of the polymer .
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): Similar in that it is also a polyester but lacks the sulfonic acid group.
Polybutylene terephthalate (PBT): Another polyester with similar properties but different monomeric components.
Polyethylene naphthalate (PEN): Similar polyester with a naphthalene ring instead of a benzene ring
Uniqueness
1,3-Benzenedicarboxylic acid, 5-sulfo-, sodium salt (1:1), polymer with hexanedioic acid and 1,6-hexanediol is unique due to the presence of the sulfonic acid group, which imparts ionic character and enhances its interaction with various substrates. This makes it particularly useful in applications requiring specific functional properties that are not achievable with other polyesters .
Properties
CAS No. |
163794-90-9 |
|---|---|
Molecular Formula |
C20H29NaO13S |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C8H6O7S.C6H10O4.C6H14O2.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;/q;;;+1/p-1 |
InChI Key |
VGDMAHFDCVAGPI-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















